2-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide
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Overview
Description
2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated acetamide group attached to a phenyl ring, which is further connected to a pyridinyl group with cyano and dimethyl substitutions. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridinyl and phenyl intermediates. One common method involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinol with 3-chloroaniline in the presence of a suitable base to form the intermediate. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the cyano and dimethyl groups enhances its binding affinity and specificity towards certain biological targets, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE: shares similarities with other chlorinated acetamides and pyridinyl derivatives, such as:
Uniqueness
The unique combination of functional groups in 2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-chloro-N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-6-11(2)19-16(14(10)9-18)22-13-5-3-4-12(7-13)20-15(21)8-17/h3-7H,8H2,1-2H3,(H,20,21) |
InChI Key |
GOHLFKROPPDHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)CCl)C |
Origin of Product |
United States |
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